3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide
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Overview
Description
3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide typically involves the following steps:
Amidation: The formation of the carboxamide group by reacting the brominated pyridine with an appropriate amine.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-[4-(methoxymethyl)phenyl]pyridine-2-carboxamide
- 3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide
- 3-chloro-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide
Uniqueness
3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide is unique due to the specific combination of the bromine atom, ethoxymethyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-N-[4-(ethoxymethyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-10-11-5-7-12(8-6-11)18-15(19)14-13(16)4-3-9-17-14/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXJVBXYOGMAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)NC(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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